molecular formula C10H12N2O5 B2919158 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate CAS No. 868679-32-7

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate

Cat. No.: B2919158
CAS No.: 868679-32-7
M. Wt: 240.215
InChI Key: QVCZJRADLJGCHG-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is a derivative of pyridine, an organic compound widely used in the production of pharmaceuticals and other chemicals. Its distinct chemical properties make it a valuable tool for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with isobutyric acid in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of protein kinases by binding to their active sites, preventing their catalytic activity. This interaction leads to changes in cell signaling pathways, which can result in anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: Similar structure but with a methoxybenzoate group instead of isobutyrate.

    6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate: Similar structure but with a methylbenzoate group instead of isobutyrate.

    6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate: Similar structure but with a pivalate group instead of isobutyrate.

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate is unique due to its specific isobutyrate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of protein kinases and their role in disease pathways.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-5(2)10(14)17-7-4-6(3)11-9(13)8(7)12(15)16/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCZJRADLJGCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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